Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate is a complex organic compound that features a pyrrole ring fused with a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with a benzo[d]thiazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: Shares the pyrrole ring but lacks the benzo[d]thiazole moiety.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of the ester.
Uniqueness
Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate is unique due to the combination of the pyrrole and benzo[d]thiazole rings, which imparts specific chemical and biological properties not found in simpler analogs
Biological Activity
Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate is C12H12N2O2S with a molecular weight of 244.27 g/mol. The structure features a benzo[d]thiazole moiety fused with a pyrrole ring, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H12N2O2S |
Molecular Weight | 244.27 g/mol |
CAS Number | 1284944-82-6 |
Purity | 97% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate. Thiazoles have been shown to exhibit activity against various bacterial strains. For instance, the compound demonstrated significant efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, two pathogens listed on the WHO priority list for antibiotic-resistant bacteria .
Antitumor Activity
Thiazole-containing compounds are recognized for their anticancer potential. Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results indicate that it exhibits promising activity against human glioblastoma and melanoma cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
The mechanism underlying the biological activity of Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate involves interaction with cellular targets that modulate apoptotic pathways and inhibit cell proliferation. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Antitumor Effects in Cell Lines
A study investigated the effects of Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate on U251 glioblastoma cells. The compound was administered at varying concentrations, revealing an IC50 value of approximately 20 µM after 48 hours of treatment. Morphological changes indicative of apoptosis were observed via microscopy.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of the compound was tested against Escherichia coli and Bacillus subtilis. The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, suggesting strong antibacterial activity.
Properties
Molecular Formula |
C16H16N2O2S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethylpyrrol-1-yl)-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C16H16N2O2S/c1-4-20-15(19)12-7-8-13-14(9-12)21-16(17-13)18-10(2)5-6-11(18)3/h5-9H,4H2,1-3H3 |
InChI Key |
VPANHEBOFINTOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C(=CC=C3C)C |
Origin of Product |
United States |
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